molecular formula C18H15NO5S B10871566 2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl acetate

2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl acetate

Cat. No.: B10871566
M. Wt: 357.4 g/mol
InChI Key: DYGMXQLCCKIDFD-UHFFFAOYSA-N
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Description

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a dihydrobenzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenesulfonamide with an appropriate ketone, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an aldose reductase inhibitor sets it apart from other benzothiazine derivatives .

Properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate

InChI

InChI=1S/C18H15NO5S/c1-12(20)24-18-14-10-6-7-11-15(14)25(22,23)19(2)16(18)17(21)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

DYGMXQLCCKIDFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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